Methyl 3-(2-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate
Description
Methyl 3-(2-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate (CAS: 882747-52-6) is a synthetic organic compound featuring a thiophene core substituted with a methyl carboxylate group at position 2 and a phenoxy group at position 2. The phenoxy moiety is further modified with a sulfonamide linker bearing a 2,2,2-trifluoroethyl group . The molecular formula is C₁₄H₁₂F₃NO₅S₂, with a molecular weight of 395.4 g/mol and a purity ≥95% . This compound is classified as a research chemical, primarily used in laboratory settings for structural and functional studies. Limited commercial availability is noted, as it has been discontinued by suppliers such as Biosynth .
Properties
IUPAC Name |
methyl 3-[2-(2,2,2-trifluoroethylsulfonylamino)phenoxy]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO5S2/c1-22-13(19)12-11(6-7-24-12)23-10-5-3-2-4-9(10)18-25(20,21)8-14(15,16)17/h2-7,18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWVFBNAGQZETR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NS(=O)(=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001130961 | |
| Record name | Methyl 3-[2-[[(2,2,2-trifluoroethyl)sulfonyl]amino]phenoxy]-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001130961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882747-52-6 | |
| Record name | Methyl 3-[2-[[(2,2,2-trifluoroethyl)sulfonyl]amino]phenoxy]-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882747-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[2-[[(2,2,2-trifluoroethyl)sulfonyl]amino]phenoxy]-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001130961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds containing trifluoroethyl thioether have been found to exhibit excellent bioactivity. They are used in the development of pesticides, particularly acaricides.
Mode of Action
The trifluoroethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. It’s involved in the trifluoromethylation of carbon-centered radical intermediates.
Biochemical Pathways
The trifluoroethyl group is known to greatly improve the lipophilic pharmacokinetic properties of drug molecules.
Pharmacokinetics
The trifluoroethyl group is known to enhance the lipophilic pharmacokinetic properties of drug molecules, which could potentially impact the compound’s bioavailability.
Result of Action
Compounds containing trifluoroethyl thioether have been found to exhibit excellent bioactivity, suggesting that they may have significant effects at the molecular and cellular level.
Action Environment
It’s worth noting that the trifluoroethyl group can greatly improve the lipophilic pharmacokinetic properties of drug molecules, which could potentially influence the compound’s action in different environments.
Biological Activity
Methyl 3-(2-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate (CAS No. 882747-52-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H12F3NO5S2
- Molecular Weight : 395.4 g/mol
- InChI Key : Link to PubChem .
The presence of the trifluoroethyl group enhances lipophilicity, potentially improving the compound's interaction with biological membranes and receptors.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Inhibition : The sulfonamide moiety can interact with active sites of various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The trifluoroethyl group may enhance binding affinity to specific receptors, modulating their activity and influencing downstream signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, likely due to the compound's ability to disrupt bacterial cell membranes.
Biological Activity Data
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent. -
Cytotoxicity in Cancer Research :
In vitro assays demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction, which was confirmed through flow cytometry analysis. -
Enzyme Interaction Studies :
Research involving enzyme assays revealed that the compound effectively inhibited dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis pathways. This inhibition suggests a possible application in cancer therapy by targeting rapidly dividing cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs are identified based on shared features, including thiophene-carboxylate backbones, sulfonamide/sulfonylurea linkages, or trifluoroethyl substituents. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Diversity: The target compound is distinguished by its trifluoroethyl sulfonamide group, which enhances electron-withdrawing properties and metabolic stability compared to analogs like the fluorobenzoyl derivative or sulfanyl acetyl amino compound . Thifensulfuron-methyl shares the thiophene-carboxylate core but replaces sulfonamide with a sulfonylurea bridge linked to a triazine ring, critical for herbicidal activity .
Functional Implications: The trifluoroethyl group in the target compound may improve bioavailability and resistance to enzymatic degradation compared to non-fluorinated analogs . Thifensulfuron-methyl’s triazine group enables binding to plant acetolactate synthase, a mechanism absent in the target compound .
Thifensulfuron-methyl is commercially utilized in agriculture, demonstrating the impact of structural modifications on functionality .
Notes
- Synthesis Challenges: The target compound’s trifluoroethyl sulfonamide group requires specialized reagents (e.g., trifluoroethyl sulfonyl chloride), increasing synthesis complexity compared to non-fluorinated analogs .
- Regulatory Status : Compounds like Thifensulfuron-methyl are EPA-approved herbicides, whereas the target compound lacks regulatory clearance for commercial use .
- Research Gaps : Toxicity and pharmacokinetic data for the target compound remain unstudied, highlighting the need for further investigation .
Q & A
How can researchers optimize the synthesis of this compound to address low yields or impurities?
Methodological Answer:
Synthesis optimization requires multi-step reaction monitoring and catalyst selection. For analogous thiophene derivatives, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) are critical for activating carboxylic acid intermediates . Key steps include:
- Stoichiometric Adjustments: Balancing molar ratios of reactants (e.g., 1:1.2 for acid:amine) to minimize side products.
- Purity Monitoring: Use thin-layer chromatography (TLC) to track reaction progress and high-performance liquid chromatography (HPLC) for final purity assessment (>95%) .
- Intermediate Isolation: Purify intermediates via column chromatography before proceeding to sulfonylation or esterification steps .
What advanced analytical techniques are recommended for structural elucidation and purity validation?
Methodological Answer:
Beyond standard NMR and HPLC, employ:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula accuracy (e.g., C₁₈H₁₇NO₅S₃ for a derivative with MW 423.52 ).
- X-ray Crystallography: Resolve crystal structures to verify stereochemistry, though this requires high-purity single crystals.
- FT-IR Spectroscopy: Identify functional groups (e.g., sulfonamide N-H stretches at ~3300 cm⁻¹) .
How can the biological activity of this compound be systematically evaluated against cancer cell lines?
Methodological Answer:
- In Vitro Assays: Screen against panels like NCI-60 using MTT assays. IC₅₀ values should be compared to reference drugs (e.g., doxorubicin).
- Mechanistic Studies: Use flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
- Target Identification: Perform molecular docking with proteins like EGFR or tubulin, validated by surface plasmon resonance (SPR) for binding affinity (KD values) .
What experimental designs are suitable for studying this compound’s environmental fate and ecotoxicology?
Methodological Answer:
- Degradation Studies: Simulate environmental conditions (pH, UV light) and analyze degradation products via LC-MS. Track half-life in soil/water matrices .
- Ecotoxicology: Use Daphnia magna or Danio rerio models to assess acute toxicity (LC₅₀) and chronic effects (reproductive endpoints) .
- Bioaccumulation: Measure logP values (e.g., 2.8–3.5 for similar thiophenes) to predict lipid solubility and bioaccumulation potential .
How can contradictory data in biological activity studies be resolved?
Methodological Answer:
- Dose-Response Reproducibility: Repeat assays across multiple labs with standardized protocols (e.g., CLSI guidelines).
- Structural Confirmation: Re-validate compound identity via NMR and HRMS to rule out batch variations .
- Pathway Analysis: Use transcriptomics (RNA-seq) to identify differentially expressed genes, reconciling discrepancies in mechanism .
What strategies are effective for derivatizing this compound to enhance its pharmacological properties?
Methodological Answer:
- Sulfonamide Modifications: Replace the trifluoroethyl group with fluorinated aryl rings to improve target affinity .
- Ester Hydrolysis: Convert the methyl ester to a carboxylic acid for increased solubility (e.g., using LiOH/THF/water) .
- Click Chemistry: Introduce triazole rings via copper-catalyzed azide-alkyne cycloaddition for library diversification .
How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Thermal Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation.
- Light Sensitivity: Expose to UV-Vis light (ICH Q1B guidelines) and quantify photodegradants .
- Solution Stability: Test in buffers (pH 1–10) and solvents (DMSO, ethanol), noting precipitation or hydrolysis .
What computational tools are recommended for predicting this compound’s ADMET properties?
Methodological Answer:
- Software: Use SwissADME or ADMETLab 2.0 to predict permeability (Caco-2), cytochrome P450 interactions, and hERG inhibition.
- Molecular Dynamics (MD): Simulate binding kinetics with target proteins (e.g., 100 ns MD runs for binding free energy calculations) .
- QSAR Models: Apply quantitative structure-activity relationships using descriptors like polar surface area (PSA) and logD .
What methodologies elucidate the compound’s mechanism of action in neurological targets?
Methodological Answer:
- Patch-Clamp Electrophysiology: Study ion channel modulation (e.g., GABAₐ receptors) in transfected HEK293 cells .
- Microdialysis in Vivo: Measure neurotransmitter levels (e.g., dopamine, serotonin) in rodent brain regions post-administration.
- CRISPR-Cas9 Knockouts: Validate target engagement by comparing wild-type vs. gene-edited cell lines .
How does this compound compare structurally and functionally to its thiophene analogs?
Comparative Analysis:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
